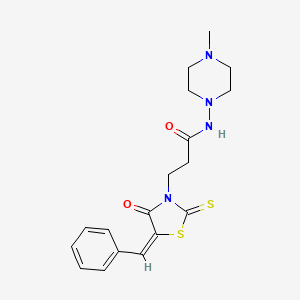

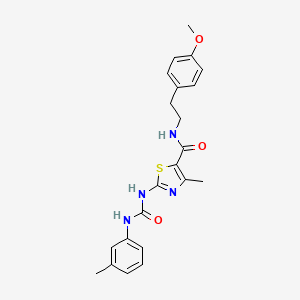

![molecular formula C21H19ClN6 B2864270 N-(3-chlorophenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946348-60-3](/img/structure/B2864270.png)

N-(3-chlorophenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(3-chlorophenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives . Pyrazolo[3,4-d]pyrimidines are known to exhibit various biological activities . They form a hinge binder and have been found to form two hydrogen interactions with the Met149 of JNK3 .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been reported in several studies . For instance, one study described the synthesis and structure-activity relationships of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives . The study provided insights into the contributions of different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring .Molecular Structure Analysis

The molecular structure of “N-(3-chlorophenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” and similar compounds has been characterized in several studies . For instance, one study used three DFT levels to optimize several dimeric forms, achieving good agreement with the experimental spectra in the solid state .Chemical Reactions Analysis

The chemical reactions involving “N-(3-chlorophenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” and similar compounds have been explored in several studies . For example, one study reported one-pot multicomponent reactions of 7, and 2,4-dichlorobenzaldehyde in the presence of acetophenone, ethyl cyanoacetate, diethyl malonate, and/or malononitrile .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-chlorophenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” and similar compounds have been reported in several studies . For instance, one study reported the yield, melting point, ATR-FTIR, NMR, and HRMS of a similar compound .Applications De Recherche Scientifique

1. Antiviral Activity

Scientific Field

Pharmacology Application Summary: This compound has been studied for its potential antiviral properties, particularly against influenza A and Coxsackie B4 virus. Methods of Application:

2. Anti-Inflammatory Activity

Scientific Field

Biochemistry Application Summary: The compound’s efficacy in reducing inflammation has been explored, particularly in the context of edema in albino rats. Methods of Application:

- The compound 4-(3-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-5-yl) phenol was found to be the most effective in this series .

3. Antidiabetic Activity

Scientific Field

Endocrinology Application Summary: Pyrrolo[2,3-d]pyrimidine-based analogues, including the compound , have been synthesized and evaluated for their ability to inhibit the α-amylase enzyme as a treatment for diabetes. Methods of Application:

- Exceptional percent inhibition values at a 200 μg/mL concentration, outperforming the standard (acarbose) .

4. JAK1-Mediated Autoimmune Diseases Treatment

Scientific Field

Immunology Application Summary: The compound has been identified as a potential treatment for JAK1-mediated autoimmune diseases after demonstrating efficacy in a rat adjuvant-induced arthritis model. Methods of Application:

- PF-04965842 (25) was nominated as a clinical candidate for the treatment of JAK1-mediated autoimmune diseases .

5. EGFR-TK Inhibition

Scientific Field

Oncology Application Summary: New pyrazolo[3,4-d]pyrimidine derivatives, including the compound , have been investigated as inhibitors of EGFR-TK, which is significant in the context of cancer treatment. Methods of Application:

- The produced compounds’ data were compatible with the predicted structures, suggesting potential efficacy as EGFR-TK inhibitors .

6. PKB Kinase Activity Inhibition

Scientific Field

Molecular Biology Application Summary: The compound has been evaluated for its ability to inhibit PKB kinase activity, which is relevant in various signaling pathways within cells. Methods of Application:

- The compound showed inhibition of PKB kinase activity, indicating its potential use in modulating signaling pathways .

This analysis provides a detailed look into the diverse applications of “N-(3-chlorophenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” across different scientific fields, showcasing its potential as a versatile pharmacological agent. The methods and results highlight the compound’s promising biological activities and its potential for further development in therapeutic applications.

7. Antitubercular Agents

Scientific Field

Microbiology Application Summary: This compound has been explored for its potential as an antitubercular agent, with a focus on its activity against Mycobacterium tuberculosis. Methods of Application:

- Several compounds displayed in vitro activity against Mycobacterium tuberculosis with MIC90 values ranging from 0.488–62.5 µM .

- The most potent derivative was non-cytotoxic to the Vero cell line, indicating a favorable safety profile .

8. Biological Potential of Indole Derivatives

Scientific Field

Pharmacology Application Summary: Indole derivatives, including the compound , have been reviewed for their wide range of biological activities. Methods of Application:

- Indole derivatives possess activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase .

9. Antitumor Effects

Scientific Field

Oncology Application Summary: The compound has been studied for its antitumor effects, particularly in the context of inhibiting dihydrofolate reductase (DHFR). Methods of Application:

10. Anticonvulsant and Antinociceptive Activity

Scientific Field

Neuropharmacology Application Summary: New derivatives of the compound have been synthesized and evaluated for their anticonvulsant and antinociceptive activities. Methods of Application:

Orientations Futures

The future directions for the research and development of “N-(3-chlorophenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications . For instance, one study suggested that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

Propriétés

IUPAC Name |

N-(3-chlorophenyl)-1-phenyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN6/c22-15-7-6-8-16(13-15)24-19-18-14-23-28(17-9-2-1-3-10-17)20(18)26-21(25-19)27-11-4-5-12-27/h1-3,6-10,13-14H,4-5,11-12H2,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFGSVAPXJSIQRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC(=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chlorophenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2864189.png)

![Ethyl 2-{[5-methoxy-4-(3-nitrophenoxy)-2-pyrimidinyl]sulfanyl}acetate](/img/structure/B2864191.png)

![6-Phenyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2864194.png)

![N-[1-(2-Chloropropanoyl)-3-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2864197.png)

![N-(3,4-dimethoxyphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2864198.png)

![2-(5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-piperidin-1-yl-ethanone](/img/structure/B2864200.png)

![3'-(3-Chloro-4-methylphenyl)-1-[(3-methoxyphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2864202.png)

![N-cycloheptyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2864204.png)

![(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(5-(2,6-dimethylmorpholino)furan-2-yl)acrylonitrile](/img/structure/B2864207.png)